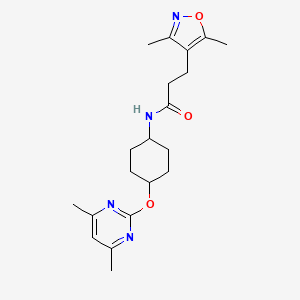

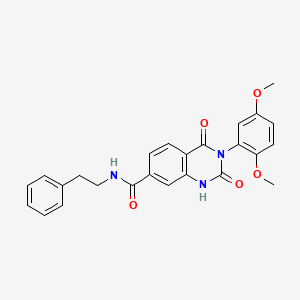

N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.

Applications De Recherche Scientifique

Antiproliferative Activity in Cancer Research

N-Benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide shows potential in cancer research, particularly for its antiproliferative activity. A study by Youssef et al. (2020) highlighted the synthesis of similar compounds, which demonstrated potent cytotoxic activity against breast MCF-7 and liver A549 cancer cell lines. These compounds, including N-alkyl-2-(substitutedbenzamido) benzamides, were investigated for their binding energies and ligand-receptor interactions, suggesting their potential as σ1 receptor agonists with anti-cancer activity (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Chemical Synthesis and Reactivity

Research by Wang and Widenhoefer (2004) explored the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide. Their findings contribute to the understanding of chemical reactivity and synthesis processes involving compounds like N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide (Wang & Widenhoefer, 2004).

Photocatalytic Applications

A study by Torimoto et al. (1996) investigated the photocatalytic degradation of similar compounds, specifically focusing on propyzamide, a closely related compound. This research highlights the potential of using N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide in environmental applications, such as in the degradation of pollutants (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Prodrug Development

Research by Kahns and Bundgaard (1991) explored the hydrolysis kinetics and enzymatic cleavage of N-acyl and N-alkoxycarbonyl derivatives of benzamide, which is structurally related to the compound . Their findings are relevant for assessing the suitability of such compounds as prodrugs, contributing to pharmaceutical research (Kahns & Bundgaard, 1991).

Enzymatic Activity and DNA Synthesis

Studies have also explored the influence of similar compounds on enzymatic activities and DNA synthesis. For example, Miwa et al. (1981) and Milam & Cleaver (1984) investigated the effects of benzamide derivatives on unscheduled DNA synthesis and other metabolic processes, providing insights into cellular functions and the potential therapeutic applications of such compounds (Miwa et al., 1981), (Milam & Cleaver, 1984).

Propriétés

IUPAC Name |

N-benzyl-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-16-7-6-10-19(13-16)24(29)28-22-20-14-17(2)11-12-21(20)27-23(22)25(30)26-15-18-8-4-3-5-9-18/h3-14,27H,15H2,1-2H3,(H,26,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLIJPBQCPBQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(furan-2-carboxamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2864381.png)

![2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2864385.png)

![3-((5-((pyridin-2-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2864387.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864388.png)

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2864389.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2864391.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide](/img/structure/B2864398.png)

![benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine](/img/structure/B2864399.png)